molecular formula C20H32O B1347098 Tetradecanophenone CAS No. 4497-05-6

Tetradecanophenone

Cat. No.: B1347098
CAS No.: 4497-05-6
M. Wt: 288.5 g/mol
InChI Key: LXUIUVLDNRQBQJ-UHFFFAOYSA-N
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Description

Tetradecanophenone, also known as 1-phenyl-1-tetradecanone, is an organic compound with the molecular formula C20H32O. It is a member of the ketone family, characterized by a phenyl group attached to a tetradecane chain. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecanophenone can be synthesized through the Friedel-Crafts acylation of benzene with tetradecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tetradecanophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecanophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecanophenone involves its interaction with hydrophobic environments, such as lipid membranes. Its long alkyl chain allows it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. This property is leveraged in drug delivery systems to enhance the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Dodecanophenone (C18H28O)
  • Hexadecanophenone (C22H36O)
  • Octadecanophenone (C24H40O)

Comparison

Tetradecanophenone is unique among its analogs due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This balance makes it particularly useful in studies of hydrophobic interactions and membrane dynamics. Compared to shorter-chain analogs like dodecanophenone, this compound offers greater hydrophobicity, while longer-chain analogs like octadecanophenone may be less soluble and more challenging to work with .

Properties

IUPAC Name

1-phenyltetradecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUIUVLDNRQBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063496
Record name Tetradecanophenone
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Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-05-6
Record name 1-Phenyl-1-tetradecanone
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Record name Myristophenone
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Record name Tetradecanophenone
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Record name 1-Tetradecanone, 1-phenyl-
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Record name Tetradecanophenone
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Record name Tetradecanophenone
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Record name MYRISTOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is tetradecanophenone separated from other similar compounds in HI-EKC?

A1: this compound, being a hydrophobic molecule, interacts with free monomers of either sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) in the running buffer []. This interaction influences its migration time in the electric field, allowing for separation from other alkyl aryl ketone homologues based on differences in their hydrophobicities. The elution order of the analytes can be reversed depending on the running buffer used (SDS or CTAB), providing flexibility in the separation strategy [].

Q2: What analytical advantages does using HI-EKC offer when studying this compound and similar compounds?

A2: HI-EKC offers rapid separation times, typically less than 10 minutes, and even as fast as 5 minutes for this compound and similar alkyl aryl ketones []. This speed, combined with the technique's ability to differentiate based on hydrophobicity, makes HI-EKC a valuable tool for analyzing and characterizing these types of compounds.

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